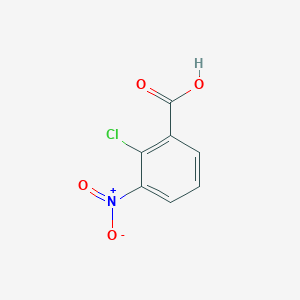

2-Chloro-3-nitrobenzoic acid

Description

Properties

IUPAC Name |

2-chloro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQDVRIQJJPHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192785 | |

| Record name | 2-Chloro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-35-2 | |

| Record name | 2-Chloro-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3970-35-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG8W66PX35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-nitrobenzoic Acid (CAS: 3970-35-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-nitrobenzoic acid, a key chemical intermediate in the synthesis of a wide range of pharmaceuticals and other commercially significant organic compounds. This document details its chemical and physical properties, outlines established experimental protocols for its synthesis and analysis, and discusses its primary applications and safety considerations.

Core Chemical and Physical Properties

2-Chloro-3-nitrobenzoic acid is a crystalline solid, typically appearing as a white to light yellow powder.[1] Its chemical structure, featuring a carboxylic acid, a chloro group, and a nitro group on a benzene ring, makes it a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 3970-35-2[2] |

| Molecular Formula | C₇H₄ClNO₄[2] |

| Molecular Weight | 201.56 g/mol [2][3] |

| Appearance | White to cream-yellow or light yellow powder[1][2][3] |

| Melting Point | 181-188 °C[3][4][5] |

| Boiling Point | 359.9 °C at 760 mmHg[2][3] |

| Density | 1.6 g/cm³[2][3] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[2] |

| XLogP3 | 1.9[2] |

Spectroscopic Data

| Spectroscopy | Data Summary |

| ¹H NMR | The proton NMR spectrum exhibits distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the chloro, nitro, and carboxylic acid groups. The aromatic protons typically appear as multiplets in the downfield region of the spectrum.[1] |

| ¹³C NMR | The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carboxyl carbon resonates at a significantly downfield position.[1] |

| IR | The infrared spectrum shows characteristic absorption bands corresponding to the vibrational modes of the functional groups present, including the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group.[1] |

| Mass Spec | The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 2-Chloro-3-nitrobenzoic acid are crucial for its effective use in research and development.

Synthesis: Nitration of o-Chlorobenzoic Acid

This protocol describes a common method for the synthesis of 2-Chloro-3-nitrobenzoic acid via the nitration of o-chlorobenzoic acid.

Materials:

-

o-Chlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a specific weight of o-chlorobenzoic acid to a calculated volume of concentrated sulfuric acid. Stir the mixture until the o-chlorobenzoic acid is completely dissolved.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the nitrating mixture to the o-chlorobenzoic acid solution using a dropping funnel, maintaining the reaction temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, followed by stirring at room temperature to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over crushed ice with constant stirring.

-

A precipitate of the crude product, a mixture of 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid, will form.

-

Collect the crude product by vacuum filtration and wash with cold water.

Purification: Fractional Crystallization via pH Adjustment

This protocol outlines a method to separate 2-Chloro-3-nitrobenzoic acid from its isomers based on differences in their pKa and solubility.[7]

Materials:

-

Crude nitration product

-

Sodium hydroxide (NaOH) solution (e.g., 1M)

-

Hydrochloric acid (HCl) solution (e.g., 1M)

-

Suitable solvent (e.g., ethanol-water mixture)

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude product in a suitable solvent, such as an ethanol-water mixture, with gentle heating.

-

Slowly add a sodium hydroxide solution to the dissolved mixture to increase the pH, converting the acidic isomers into their more soluble sodium salts.

-

Carefully add hydrochloric acid dropwise to the solution to slowly decrease the pH. The isomers will precipitate at different pH ranges due to their different pKa values.

-

Monitor the pH and collect the precipitate at the pH range where 2-Chloro-3-nitrobenzoic acid is known to selectively precipitate.

-

Isolate the purified product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analysis: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of 2-Chloro-3-nitrobenzoic acid purity.[2][7]

Materials:

-

Purified 2-Chloro-3-nitrobenzoic acid

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphoric acid or formic acid

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7]

-

Syringe filters and vials

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[2]

-

Standard and Sample Preparation: Prepare a standard solution of known concentration of 2-Chloro-3-nitrobenzoic acid in the mobile phase. Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering it through a syringe filter.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of 2-Chloro-3-nitrobenzoic acid to the total area of all peaks.

Visualizations

Experimental and Logical Workflows

Caption: Workflow for the synthesis, purification, and analysis of 2-Chloro-3-nitrobenzoic acid.

Caption: Key synthetic applications of 2-Chloro-3-nitrobenzoic acid.

Applications in Research and Drug Development

2-Chloro-3-nitrobenzoic acid is a valuable intermediate in the synthesis of a variety of organic molecules.[8] Its primary applications are in the pharmaceutical and agrochemical industries.

-

Pharmaceuticals: It is a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) of the fenamic acid class, quinolone antibacterial drugs, and targeted anticancer agents such as tyrosine kinase inhibitors.[7] The reduction of the nitro group to an amine yields 2-chloro-3-aminobenzoic acid, a key intermediate for several of these pharmaceuticals.

-

Agrochemicals: This compound is utilized in the development of herbicides and pesticides.[8]

-

Dyes and Pigments: Its derivatives are used in the production of dyes.[8]

-

Organic Synthesis: It serves as a starting material for the synthesis of various heterocyclic compounds.[7][8] It has been used as a reagent in Ullmann condensation reactions.[9]

Safety and Handling

2-Chloro-3-nitrobenzoic acid is classified as an irritant. It can cause skin, eye, and respiratory tract irritation.[2][10]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[11]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[9][10]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[10] For skin contact, wash with soap and water.[10] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.

Conclusion

2-Chloro-3-nitrobenzoic acid is a fundamentally important chemical intermediate with broad applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its properties, synthetic methods, and handling procedures is essential for its safe and effective utilization in a research and development setting. This guide provides a solid foundation of technical information to support scientists and professionals working with this versatile compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-2-nitrobenzoic acid(4771-47-5) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

physical and chemical properties of 2-Chloro-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitrobenzoic acid, with the CAS number 3970-35-2, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring functionalized with a carboxylic acid group, a chlorine atom, and a nitro group, makes it a reactive and versatile intermediate in organic synthesis. The presence of electron-withdrawing groups enhances its reactivity, positioning it as a critical building block in the synthesis of a wide array of high-value compounds.[1][2] This technical guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis, and its applications, particularly in the fields of medicinal chemistry and agrochemical development.[2][3]

Physical and Chemical Properties

2-Chloro-3-nitrobenzoic acid is typically a white to yellow or cream-yellow crystalline powder.[4] It is stable under normal storage conditions.[5] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-3-nitrobenzoic acid | [1] |

| CAS Number | 3970-35-2 | [6] |

| Molecular Formula | C₇H₄ClNO₄ | [4] |

| Molecular Weight | 201.56 g/mol | [4][6] |

| Appearance | White to cream-yellow powder, sometimes with a green cast. | [4] |

| Melting Point | 181-188 °C | [7][8][9] |

| Boiling Point | 359.9 °C at 760 mmHg | [4][10] |

| Density | 1.6 ± 0.1 g/cm³ | [4][10] |

| Solubility | Practically insoluble in water; Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | [4] |

| Flash Point | 171.5 ± 23.7 °C | [4][10] |

| pKa | Data not available in the searched literature. | |

| LogP (XLogP3) | 1.9 | [4] |

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of 2-Chloro-3-nitrobenzoic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to its functional groups. Thermo Scientific reports that the infrared spectrum conforms to the structure of 2-Chloro-3-nitrobenzoic acid.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

-

Mass Spectrometry (MS): Mass spectral data is available and confirms the molecular weight of the compound.[1]

Reactivity and Applications

The chemical reactivity of 2-Chloro-3-nitrobenzoic acid is dictated by its three functional groups. The carboxylic acid can undergo esterification and amidation, the nitro group can be reduced to an amine, and the chloro group can participate in nucleophilic aromatic substitution reactions. This versatility makes it a valuable intermediate.

Applications in Drug Development and Agrochemicals

2-Chloro-3-nitrobenzoic acid is a key starting material in the synthesis of various biologically active molecules:

-

Anti-inflammatory Drugs: It is a precursor for anthranilic acid derivatives. The reduction of its nitro group yields 2-chloro-3-aminobenzoic acid, a key intermediate for certain fenamic acid-based nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Antibacterial Agents: The compound is used in the synthesis of quinolone antibacterial drugs, where its structure is integral to forming the quinolone core.

-

Antitumor Drugs: It and its derivatives serve as starting materials for targeted anticancer drugs, including tyrosine kinase inhibitors and tubulin inhibitors.[11]

-

Other Pharmaceutical Fields: It has been utilized in the synthesis of antidepressants and anticonvulsants.[11]

-

Agrochemicals: The compound is also a precursor in the manufacturing of herbicides and pesticides, contributing to crop protection.[2][3]

Caption: Logical workflow of 2-Chloro-3-nitrobenzoic acid as a precursor.

Experimental Protocols

Synthesis via Nitration of o-Chlorobenzoic Acid

2-Chloro-3-nitrobenzoic acid is typically synthesized via the electrophilic aromatic substitution (nitration) of o-chlorobenzoic acid. This reaction yields a mixture of isomers, primarily 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid.[6][7] The following is a representative protocol based on procedures described in the literature.

Materials:

-

o-Chlorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Water

Equipment:

-

Jacketed reaction vessel (nitration kettle) with overhead stirrer and temperature control

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Beaker or quench vessel

Procedure:

-

Charging the Reactor: Charge the nitration kettle with concentrated sulfuric acid and o-chlorobenzoic acid. A typical weight ratio is between 3.5:1 and 4.5:1 of sulfuric acid to o-chlorobenzoic acid.[6]

-

Cooling: Begin stirring the mixture and cool the reactor to the desired reaction temperature. Temperatures between 0°C and 40°C have been reported, with lower temperatures (e.g., below 5°C) favoring specific isomer ratios.[6][7]

-

Nitration: Slowly add the required amount of concentrated nitric acid dropwise to the stirred mixture using a dropping funnel. The addition rate should be controlled to maintain the reaction temperature within the desired range (e.g., 30-40°C or 0-5°C).[6][7]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir for several hours (e.g., 2-5 hours) while maintaining the temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to check for the disappearance of the starting material, o-chlorobenzoic acid.[6]

-

Quenching and Precipitation: Once the reaction is complete, carefully discharge the reaction mixture into a separate vessel containing a slurry of ice and water. This quenching step will cause the nitrated products (2-chloro-3-nitrobenzoic acid and its isomers) to precipitate out of the acidic solution.[6]

-

Isolation: The solid crude product is isolated from the aqueous mixture by filtration. The collected solid is then washed with cold water to remove residual acid.[5][7]

-

Purification: The crude product is a mixture of isomers. Further purification steps, such as recrystallization or chromatography, are required to isolate pure 2-Chloro-3-nitrobenzoic acid.

Caption: Experimental workflow for the synthesis of 2-Chloro-3-nitrobenzoic acid.

Safety and Handling

2-Chloro-3-nitrobenzoic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[6] It should be handled in a well-ventilated area.[5] It is incompatible with strong oxidizing agents and strong bases.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]

- 3. 3970-35-2|2-Chloro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. rsc.org [rsc.org]

- 9. 2-Chloro-3-nitrobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]

A Technical Guide to 2-Chloro-3-nitrobenzoic Acid: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-Chloro-3-nitrobenzoic acid, a key chemical intermediate in synthetic organic chemistry and pharmaceutical development. Below, we detail its fundamental chemical properties and illustrate its role in the synthesis of various important molecular scaffolds.

Core Chemical Properties

2-Chloro-3-nitrobenzoic acid is an aromatic carboxylic acid characterized by the presence of chloro and nitro functional groups on the benzoic acid core. These functional groups make it a versatile reagent for further chemical modifications.

The fundamental quantitative identifiers for 2-Chloro-3-nitrobenzoic acid are summarized below.

| Identifier | Value | Citations |

| Molecular Formula | C₇H₄ClNO₄ | [1][2][3][4][5] |

| Linear Formula | ClC₆H₃(NO₂)CO₂H | [6] |

| Molecular Weight | 201.56 g/mol | [1][2][3][4] |

| Exact Mass | 200.9828853 Da | [1] |

A summary of the key physical and chemical properties of 2-Chloro-3-nitrobenzoic acid is presented in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Citations |

| Physical State | Solid, White to cream-yellow powder | [2][3][5] |

| Melting Point | 183-187 °C | [5][6] |

| Boiling Point | 359.9 °C at 760 mmHg | [5] |

| Density | 1.6 g/cm³ | [5] |

| CAS Number | 3970-35-2 | [1][2] |

| EC Number | 223-590-3 | [5] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [5] |

Synthetic Utility and Applications

While detailed experimental protocols for specific reactions are proprietary and vary by application, the primary utility of 2-Chloro-3-nitrobenzoic acid lies in its function as a versatile starting material and intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

2-Chloro-3-nitrobenzoic acid is a crucial building block for various pharmaceutical compounds. Its structure allows for strategic modifications to create targeted drug molecules.

-

Synthesis of NSAID Intermediates: The nitro group can be reduced to an amine, yielding 2-Chloro-3-aminobenzoic acid. This derivative is a key intermediate in the synthesis of fenamic acid-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like mefenamic acid and flufenamic acid.[7]

-

Antibacterial Agents: It serves as a precursor in the synthesis of quinolone antibacterials, where its structure is vital for forming the core of these drugs.[7] It is also used to create other antibacterial heterocyclic compounds.[7]

-

Targeted Anticancer Drugs: The compound's framework is used as a starting point for synthesizing targeted anticancer agents, including tyrosine kinase and tubulin inhibitors.[7]

-

Other Pharmaceutical Intermediates: It is a documented intermediate for synthesizing drugs such as Eravacycline and Rimegepant.[7]

-

Condensation Reactions: It undergoes condensation with aminoquinolines to produce phenylquinolylamines.

-

Ullmann Condensation: The compound has been used in microwave-promoted Ullmann condensations with 2-aminopyridines.

-

Synthesis of Privileged Scaffolds: It has been employed as a reagent in the synthesis of new biprivileged molecular scaffolds, such as tetracyclic indolo-benzodiazepines and indolo-quinoxalines.

The logical workflow below illustrates the pivotal role of 2-Chloro-3-nitrobenzoic acid as a precursor in the development of various therapeutic agents.

Safety and Handling

2-Chloro-3-nitrobenzoic acid is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood.[5]

References

- 1. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-nitrobenzoic Acid | CymitQuimica [cymitquimica.com]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. GSRS [precision.fda.gov]

- 5. echemi.com [echemi.com]

- 6. 2-Chloro-3-nitrobenzoic acid Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 7. tantuchemicals.com [tantuchemicals.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-3-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-nitrobenzoic acid in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.

Introduction

2-Chloro-3-nitrobenzoic acid (C₇H₄ClNO₄, CAS No: 3970-35-2) is a substituted aromatic carboxylic acid with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its solubility in different solvent systems is a critical parameter for reaction kinetics, purification processes such as crystallization, and the formulation of finished products. This document outlines the available solubility data, provides a detailed experimental protocol for its determination, and illustrates the experimental workflow.

Solubility Profile of 2-Chloro-3-nitrobenzoic Acid

The solubility of 2-Chloro-3-nitrobenzoic acid is influenced by the polarity of the solvent and its ability to form hydrogen bonds. The presence of the carboxylic acid, nitro, and chloro groups on the benzene ring contributes to its specific solubility behavior. While precise quantitative data at various temperatures is not extensively published, a qualitative understanding of its solubility in common organic solvents has been established.

Table 1: Qualitative Solubility of 2-Chloro-3-nitrobenzoic Acid in Various Solvents

| Solvent | CAS Number | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Very Soluble[1] |

| Methanol | 67-56-1 | Soluble[1] |

| Ethanol | 64-17-5 | Soluble |

| Acetone | 67-64-1 | Soluble |

| Glacial Acetic Acid | 64-19-7 | Sparingly Soluble[1] |

| Chloroform | 67-66-3 | Very Slightly Soluble[1] |

| Water | 7732-18-5 | Practically Insoluble[1] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol details a standard laboratory procedure for the quantitative determination of the solubility of 2-Chloro-3-nitrobenzoic acid in an organic solvent using the gravimetric method. This method is reliable and relies on the precise measurement of mass.

3.1. Materials and Equipment

-

2-Chloro-3-nitrobenzoic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Glass vials or flasks with airtight seals

-

Oven or vacuum oven

-

Pipettes

-

Spatula

-

Beakers

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Chloro-3-nitrobenzoic acid to a known volume of the selected organic solvent in a glass vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated or pre-cooled pipette to the equilibration temperature to avoid precipitation or dissolution during transfer.

-

Immediately filter the withdrawn sample through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed, clean, and dry beaker or evaporating dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the beaker containing the filtered saturated solution to determine the mass of the solution.

-

Place the beaker in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solvent and the melting point of the solute.

-

Continue the evaporation process until all the solvent has been removed and a constant weight of the dry solid is achieved.

-

-

Data Calculation:

-

Record the final weight of the beaker with the dried solid.

-

Calculate the mass of the dissolved 2-Chloro-3-nitrobenzoic acid by subtracting the initial weight of the empty beaker.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g solvent) or mole fraction.

-

3.3. Safety Precautions

-

Handle 2-Chloro-3-nitrobenzoic acid and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Experimental Workflow Diagram

The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of 2-Chloro-3-nitrobenzoic acid.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of 2-Chloro-3-nitrobenzoic acid in organic solvents. The qualitative data presented offers initial guidance for solvent selection. For precise quantitative measurements, the detailed gravimetric method provides a robust experimental protocol. Researchers and drug development professionals are encouraged to perform their own quantitative solubility studies at relevant process temperatures to ensure accurate and reproducible results in their specific applications.

References

A Comprehensive Technical Guide to 2-Chloro-3-nitrobenzoic Acid: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 2-Chloro-3-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its melting and boiling points, along with comprehensive experimental protocols for their determination. Furthermore, it outlines a typical synthesis pathway and an analytical workflow for purity assessment, visualized through detailed diagrams to support research and development activities.

Physicochemical Data of 2-Chloro-3-nitrobenzoic Acid

The accurate determination of the melting and boiling points of a compound is crucial for its identification, purity assessment, and the design of synthetic and purification processes. The data for 2-Chloro-3-nitrobenzoic acid is summarized below.

| Property | Value |

| Melting Point | 183-187 °C |

| Boiling Point | 359.9 °C at 760 mmHg |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the melting and boiling points of 2-Chloro-3-nitrobenzoic acid.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

2-Chloro-3-nitrobenzoic acid, finely powdered

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of 2-Chloro-3-nitrobenzoic acid is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The apparatus is switched on, and the heating rate is adjusted. For a preliminary determination, a rapid heating rate can be used to get an approximate melting range.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Accurate Determination: For a more precise measurement, the process is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a liquid, particularly when only a small amount of the substance is available.

Apparatus and Materials:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

2-Chloro-3-nitrobenzoic acid (or a solution in a high-boiling solvent if its boiling point were lower)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath fluid

-

Clamp and stand

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in the small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube. This assembly is then clamped and immersed in the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

-

Heating: The side arm of the Thiele tube is gently heated. The shape of the Thiele tube allows for the circulation of the oil by convection, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Recording the Boiling Point: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis and Analytical Workflows

The following diagrams illustrate a typical synthesis pathway for nitrobenzoic acids and a standard analytical workflow for the purification and analysis of 2-Chloro-3-nitrobenzoic acid.

Spectroscopic Characterization of 2-Chloro-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-nitrobenzoic acid, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides essential information for unambiguous structure determination.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

Note: Specific peak assignments and integration values for the aromatic protons of 2-Chloro-3-nitrobenzoic acid were not available in the provided search results. A typical spectrum would show signals in the aromatic region (approx. 7-9 ppm).

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms.

| Chemical Shift (ppm) | Assignment |

| 164.9 | C=O (Carboxylic Acid) |

| 149.2 | C-NO₂ |

| 136.2 | C-Cl |

| 133.5 | Aromatic CH |

| 129.1 | Aromatic C-COOH |

| 126.9 | Aromatic CH |

| 125.8 | Aromatic CH |

Experimental Protocol: NMR Spectroscopy

A generalized protocol for obtaining NMR spectra of a solid organic compound like 2-Chloro-3-nitrobenzoic acid is as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified 2-Chloro-3-nitrobenzoic acid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.[2]

-

Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[1]

-

Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 (broad) | Strong | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~750 | Strong | C-Cl stretch |

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)

The thin solid film method is a common technique for obtaining the IR spectrum of a solid compound.[5]

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of 2-Chloro-3-nitrobenzoic acid in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[5]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5] If the signal is too weak, another drop of the solution can be added and the solvent evaporated. If the signal is too strong, the plate should be cleaned and a more dilute solution used.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 201 | [M]⁺ | Molecular Ion |

| 184 | [M-OH]⁺ | |

| 156 | [M-COOH]⁺ | |

| 111 | [C₆H₄Cl]⁺ | |

| 75 | [C₆H₃]⁺ |

Note: The relative intensities of the fragments can vary depending on the ionization method used.

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining the mass spectrum of a solid organic compound is as follows:

-

Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7] Further dilute a small aliquot of this solution with the same or a compatible solvent.[7]

-

Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for organic molecules include Electron Impact (EI) and Electrospray Ionization (ESI).[6][8] EI is a common method where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[9]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Data Integration

The combination of these spectroscopic techniques provides a comprehensive characterization of 2-Chloro-3-nitrobenzoic acid. The logical flow of analysis is depicted in the diagram below.

Caption: Workflow for the spectroscopic analysis of 2-Chloro-3-nitrobenzoic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mit.edu [web.mit.edu]

- 3. 2-Chloro-3-nitrobenzoic acid(3970-35-2) 13C NMR [m.chemicalbook.com]

- 4. amherst.edu [amherst.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. fiveable.me [fiveable.me]

2-Chloro-3-nitrobenzoic acid structural information and SMILES string

This technical guide provides a comprehensive overview of the structural information, properties, and applications of 2-Chloro-3-nitrobenzoic acid, a key chemical intermediate in various industrial syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Structural and Chemical Information

2-Chloro-3-nitrobenzoic acid is an aromatic carboxylic acid derivative with both chloro and nitro functional groups attached to the benzene ring. These substituents significantly influence its reactivity, making it a valuable building block in organic synthesis.

SMILES String: OC(=O)c1cccc(c1Cl)--INVALID-LINK--=O[1]

Chemical Structure Visualization:

Caption: Molecular structure of 2-Chloro-3-nitrobenzoic acid.

Physicochemical and Identification Data

The following table summarizes key quantitative data and identifiers for 2-Chloro-3-nitrobenzoic acid.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNO₄ | [2][3][4][5] |

| Molecular Weight | 201.56 g/mol | [1][2][3][5] |

| CAS Number | 3970-35-2 | [1][2][4][5] |

| EC Number | 223-590-3 | [5] |

| Melting Point | 183-187 °C | [1][5] |

| Boiling Point | 359.9°C at 760 mmHg | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Appearance | White to cream-yellow or orange to green powder/crystal | [4][5] |

| InChI | 1S/C7H4ClNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | [1][2] |

| InChIKey | JRQDVRIQJJPHEQ-UHFFFAOYSA-N | [1][2][3][6][7] |

| PubChem CID | 19870 | [2] |

Synthesis and Experimental Protocols

General Synthesis Approach: The industrial preparation of 2-Chloro-3-nitrobenzoic acid typically begins with simpler aromatic compounds.[8] A common route involves the nitration of o-chlorobenzoic acid.[9] This process requires carefully controlled conditions, including the choice of nitrating agents (such as a mixture of concentrated sulfuric acid and nitric acid), solvents, reaction temperature, and duration to achieve high yields and purity.[8][9] The presence of isomers, like 2-chloro-5-nitrobenzoic acid, is a common challenge that necessitates purification steps such as alkali dissolution and acid precipitation to isolate the desired product.[9]

Experimental Use Case: Ullmann Condensation: While specific, detailed experimental protocols are not provided in the search results, 2-Chloro-3-nitrobenzoic acid is noted for its application in microwave-promoted Ullmann condensation reactions with 2-aminopyridines. This type of reaction is a copper-catalyzed cross-coupling useful for forming carbon-nitrogen bonds, a critical step in the synthesis of many complex molecules.

Experimental Use Case: Reduction to Amino Derivatives: The nitro group of 2-Chloro-3-nitrobenzoic acid can be reduced to an amino group to form 2-chloro-3-aminobenzoic acid.[10] This derivative is a key intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs).[10] A general method for the reduction of a related compound, 3-chloro-2-nitrobenzoic acid, involves using hydrogen gas over a platinum catalyst or sodium borohydride in the presence of a nickel salt, which illustrates a potential synthetic pathway.[11]

Applications in Research and Industry

2-Chloro-3-nitrobenzoic acid serves as a vital intermediate in the pharmaceutical, agrochemical, and chemical industries.[8]

-

Pharmaceutical Synthesis: It is a foundational component in the multi-step synthesis of various drug candidates.[8] The compound is used to construct complex molecular architectures with potential therapeutic activities, including anti-inflammatory and analgesic properties.[8][10] It is also a starting material for synthesizing targeted anticancer drugs, such as tyrosine kinase inhibitors, and other central nervous system agents.[10] For instance, it is used as an intermediate for Eravacycline and Rimegepant.[10]

-

Agrochemical Development: In the agrochemical sector, this compound is utilized in the creation of pesticides and herbicides, which are essential for crop protection.[8]

-

Chemical Synthesis: It is employed in condensation reactions with aminoquinolines to produce phenylquinolylamines. Furthermore, it has been used as a reagent in the synthesis of new biprivileged molecular scaffolds of tetracyclic indolo-benzodiazepines and indolo-quinoxalines.

Safety and Handling

2-Chloro-3-nitrobenzoic acid is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][5]

GHS Hazard Statements:

Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[5]

References

- 1. 2-Chloro-3-nitrobenzoic acid Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 2. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. 2-Chloro-3-nitrobenzoic Acid | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. 2-chloro-3-nitrobenzoic acid [stenutz.eu]

- 7. 2-Chloro-3-nitrobenzoic acid CAS#: 3970-35-2 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. tantuchemicals.com [tantuchemicals.com]

- 11. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Chloro-3-nitrobenzoic acid (CAS No: 3970-35-2), a compound often utilized in organic synthesis. Due to its chemical nature as a substituted aromatic nitro compound, specific precautions are necessary to ensure the safety of laboratory personnel and the integrity of research. This document outlines the known hazards, proper handling procedures, personal protective equipment, and emergency protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Chloro-3-nitrobenzoic acid is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol [1] |

| Appearance | White to cream-yellow powder with a green cast |

| Melting Point | 183-187 °C[2] |

| Boiling Point | 359.9°C at 760 mmHg |

| Flash Point | 171.5±23.7 °C |

| Density | 1.6±0.1 g/cm³ |

| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[2] |

Hazard Identification and GHS Classification

2-Chloro-3-nitrobenzoic acid is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][3][4] |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation[1][2][3][4] |

Signal Word: Warning

Hazard Pictogram:

Toxicological Information

Potential Signaling Pathway for Aromatic Nitro Compound Toxicity

The following diagram illustrates a generalized proposed mechanism for the toxicity of aromatic nitro compounds.

Figure 1. Generalized signaling pathway for the toxicity of aromatic nitro compounds.

Handling and Storage Precautions

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[2]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Use non-sparking tools.[2]

-

Keep away from heat and sources of ignition.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Incompatible materials include strong oxidizing agents and strong bases.[3]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are critical for preventing exposure.

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate PPE when handling 2-Chloro-3-nitrobenzoic acid.

Figure 2. Personal Protective Equipment (PPE) selection workflow.

First-Aid Measures

In the event of exposure, immediate action is required.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

-

Ingestion: Clean the mouth with water. Get medical attention.[3]

Accidental Release and Firefighting Measures

Accidental Release

In case of a spill, follow these procedures:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Sweep up the spilled solid material and shovel it into suitable containers for disposal. Avoid generating dust.

-

Dispose of the contents and container to an approved waste disposal plant.[3]

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Emergency Response Workflow for Spills

The following diagram illustrates the logical steps for responding to a spill of 2-Chloro-3-nitrobenzoic acid.

Figure 3. Emergency response workflow for spills.

Disposal Considerations

Dispose of this chemical and its container at an approved waste disposal plant.[2][3] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

While this guide does not provide specific experimental protocols for the use of 2-Chloro-3-nitrobenzoic acid in research, any procedure involving this compound should be preceded by a thorough risk assessment. All work should be conducted in a controlled laboratory environment with the prescribed safety measures in place. Standard protocols for handling solid chemical reagents, such as weighing in a ventilated enclosure and ensuring the immediate cleanup of any spills, should be strictly followed.

References

- 1. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. carlroth.com [carlroth.com]

- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

GHS Hazard Classification of 2-Chloro-3-nitrobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 2-Chloro-3-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who handle this chemical. This document outlines the known hazards, precautionary measures, and available data.

Chemical Identification

2-Chloro-3-nitrobenzoic acid is a chemical compound with the following identifiers:

| Identifier | Value |

| IUPAC Name | 2-chloro-3-nitrobenzoic acid[1] |

| CAS Number | 3970-35-2[1][2] |

| Molecular Formula | C₇H₄ClNO₄[1][3] |

| Molecular Weight | 201.56 g/mol [3][4] |

| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])Cl)C(=O)O[1] |

| InChI Key | JRQDVRIQJJPHEQ-UHFFFAOYSA-N[1] |

GHS Hazard Classification

According to aggregated data from multiple suppliers and databases, 2-Chloro-3-nitrobenzoic acid is classified as hazardous under the GHS.[1][2] The signal word associated with this chemical is Warning .[1][2][5]

The GHS hazard classifications are summarized in the table below:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A[1][2][6] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1][2] |

| Skin Sensitization | Category 1[6] |

GHS Label Elements

The GHS label elements for 2-Chloro-3-nitrobenzoic acid are derived from its hazard classifications.

-

Pictogram:

(GHS07: Exclamation Mark)

-

Hazard Statements:

Code Statement H315 Causes skin irritation.[1][5][7] H319 Causes serious eye irritation.[1][5][6] H335 May cause respiratory irritation.[1][5][7] H317 May cause an allergic skin reaction.[6] -

Precautionary Statements:

A comprehensive set of precautionary statements is recommended for handling 2-Chloro-3-nitrobenzoic acid. These are divided into four categories: Prevention, Response, Storage, and Disposal.

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5][6][7] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1][2][6] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][2][7] | |

| P272 | Contaminated work clothing must not be allowed out of the workplace.[6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][6][7] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2][6][7] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][5][7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5][6][7] | |

| P319 | Get medical help if you feel unwell.[1][5] | |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[1][5] | |

| P332 + P317 | If skin irritation occurs: Get medical help.[1][5] | |

| P337 + P317 | If eye irritation persists: Get medical help.[1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][2][5] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2][5][7] |

| P405 | Store locked up.[1][2][5][7] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][2][6][7] |

Physicochemical and Toxicological Data

Detailed quantitative toxicological data for 2-Chloro-3-nitrobenzoic acid are not extensively available in the public domain. The following table summarizes the available information.

| Property | Value | Source |

| Physical State | Solid, White to Orange to Green powder to crystal | [8] |

| Melting Point | 183-187 °C | |

| Acute Toxicity | No information available | [2] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. | [7] |

| Sensitization | No information available, though classified as a potential skin sensitizer. | [2] |

Experimental Protocols for GHS Classification

The specific experimental studies used to classify 2-Chloro-3-nitrobenzoic acid are not detailed in the available safety data sheets. However, GHS classifications are typically based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Skin Irritation (Category 2): This classification is generally determined through in vivo studies using animal models (e.g., OECD Test Guideline 404) or through in vitro/ex vivo methods (e.g., OECD Test Guidelines 431, 439) that assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Eye Irritation (Category 2): This is typically evaluated using in vivo animal tests (e.g., OECD Test Guideline 405) or a variety of in vitro methods (e.g., Bovine Corneal Opacity and Permeability test, OECD TG 437) that measure the potential for a substance to cause reversible changes in the eye.

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation): This classification is often based on evidence from human exposure, animal studies (e.g., OECD Test Guideline 403), or other scientifically valid methods that indicate transient, narcotic effects or respiratory tract irritation.

Visualizations

The following diagrams illustrate the GHS classification process and the logical relationships for 2-Chloro-3-nitrobenzoic acid.

Caption: GHS hazard classification workflow for 2-Chloro-3-nitrobenzoic acid.

Caption: A generalized workflow for the experimental determination of GHS hazards.

References

- 1. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. GSRS [precision.fda.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. 2-Chloro-3-nitrobenzoic Acid | 3970-35-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Comprehensive Technical Guide to 2-Chloro-3-nitrobenzoic Acid for Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Commercial Availability, and Chemical Applications of a Key Pharmaceutical Intermediate

Introduction

2-Chloro-3-nitrobenzoic acid, with a molecular formula of C₇H₄ClNO₄, is a valuable synthetic intermediate predominantly utilized in the pharmaceutical and fine chemical industries. Its strategic substitution pattern, featuring a carboxylic acid, a nitro group, and a chlorine atom on the benzene ring, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and its application in the synthesis of bioactive compounds, supported by experimental protocols and workflow diagrams.

Commercial Availability and Suppliers

2-Chloro-3-nitrobenzoic acid is readily available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized laboratory chemical providers. The typical purity of the commercially available product is ≥98%. Below is a summary of prominent suppliers.

| Supplier | Purity | Notes |

| Sigma-Aldrich (Merck) | 99% | Offered as a certified reference material (TraceCERT®) and for general laboratory use.[1] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Available in various quantities for research and development. |

| Jinan Tantu Chemicals Co., Ltd. | High Grade | A China-based supplier catering to wholesale orders.[2] |

| Echemi (HENAN OWESOME PHARMECEUTICAL TECHNOLOGY) | Industrial Grade | A manufacturing and supply platform for bulk and intermediate chemicals.[3] |

| CymitQuimica | >98.0% (GC) | A European distributor for TCI products.[4] |

| AOBChem | 97% | Supplier of advanced organic building blocks. |

| LGC Standards | Pharmaceutical Secondary Standard | Provides certified reference materials for pharmaceutical testing. |

| BLD Pharm | N/A | Supplier of organic building blocks and fine chemicals.[5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-3-nitrobenzoic acid is essential for its safe handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 3970-35-2 | [1][3][6] |

| Molecular Formula | C₇H₄ClNO₄ | [3][6] |

| Molecular Weight | 201.56 g/mol | [1][3][6] |

| Appearance | White to cream-yellow or orange to green powder/crystal | [3] |

| Melting Point | 183-187 °C | [1][3] |

| Boiling Point | 359.9 °C at 760 mmHg | [3] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |

| Density | 1.6 g/cm³ | [3] |

| pKa | Not readily available | |

| LogP | 1.9 | [3] |

Synthetic Applications and Key Reactions

The primary utility of 2-Chloro-3-nitrobenzoic acid lies in its role as a precursor for more complex molecules, particularly those with pharmaceutical applications. The two most significant transformations are the reduction of the nitro group to an amine and the subsequent Ullmann condensation.

Nitro Group Reduction to 2-Chloro-3-aminobenzoic Acid

The reduction of the nitro group on 2-Chloro-3-nitrobenzoic acid to form 2-chloro-3-aminobenzoic acid is a critical step in the synthesis of several active pharmaceutical ingredients (APIs). This amino-chloro-benzoic acid derivative is a key building block for fenamic acid-based non-steroidal anti-inflammatory drugs (NSAIDs).

Ullmann Condensation for the Synthesis of Mefenamic Acid Precursors

The resulting 2-chloro-3-aminobenzoic acid can undergo an Ullmann condensation reaction with an appropriate aryl halide. This reaction is fundamental in forming the diarylamine core structure of fenamate NSAIDs. For instance, condensation with a derivative of 2,3-dimethylaniline would be a key step in a convergent synthesis of Mefenamic Acid.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving 2-Chloro-3-nitrobenzoic acid. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

Protocol 1: Reduction of 2-Chloro-3-nitrobenzoic Acid to 2-Chloro-3-aminobenzoic Acid

Materials:

-

2-Chloro-3-nitrobenzoic acid

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Chloro-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (e.g., 5.0 eq) to the suspension.

-

Heat the mixture to reflux and add concentrated hydrochloric acid (catalytic amount) dropwise.

-

Maintain the reaction at reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-chloro-3-aminobenzoic acid, which can be further purified by recrystallization.

Protocol 2: General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for a synthetic procedure involving 2-Chloro-3-nitrobenzoic acid, such as the reduction described above.

Conclusion

2-Chloro-3-nitrobenzoic acid is a commercially accessible and highly versatile building block in organic synthesis. Its utility is primarily demonstrated in its conversion to 2-chloro-3-aminobenzoic acid, a key intermediate for the preparation of various pharmaceuticals. The straightforward reduction of its nitro group, followed by further modifications such as Ullmann coupling, provides a reliable pathway to complex molecular architectures. The information presented in this guide is intended to support researchers and drug development professionals in the effective utilization of this important chemical intermediate.

References

- 1. 2-氯-3-硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. tantuchemicals.com [tantuchemicals.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-3-nitrobenzoic Acid | CymitQuimica [cymitquimica.com]

- 5. 3970-35-2|2-Chloro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 6. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2-Chloro-3-nitrobenzoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitrobenzoic acid is a versatile chemical intermediate, serving as a crucial building block in the synthesis of a wide array of organic molecules.[1][2][3][4] Its unique substitution pattern on the benzene ring makes it a valuable precursor for the development of novel compounds with significant biological activities. While the parent compound is primarily used in chemical synthesis, its derivatives have garnered increasing attention in medicinal chemistry for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][5][6] This technical guide provides a comprehensive overview of the current state of research on the biological activities of 2-Chloro-3-nitrobenzoic acid derivatives, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. The information presented herein is intended to facilitate further research and development in this promising area of drug discovery.

Synthesis of Biologically Active Derivatives

The primary route to synthesizing biologically active derivatives of 2-Chloro-3-nitrobenzoic acid involves the modification of its carboxylic acid group. Common derivatives include amides, esters, and hydrazides, each with distinct physicochemical properties and biological activities. A general workflow for the synthesis and biological evaluation of these derivatives is outlined below.

Antimicrobial Activity

While research specifically on 2-Chloro-3-nitrobenzoic acid derivatives is limited, studies on closely related isomers provide strong evidence for their potential as antimicrobial agents. For instance, derivatives of 2-chlorobenzoic acid and 2-chloro-5-nitrobenzoic acid have demonstrated significant antibacterial activity.

Quantitative Data on Antimicrobial Activity of Related Benzoic Acid Derivatives

| Compound Class | Test Organism | Activity Metric | Value | Reference |

| Schiff's bases of 2-chlorobenzoic acid | Escherichia coli | pMIC | 2.27 µM/ml | [1] |

| 2-chloro-5-nitrobenzoic acid derivative (methylethanolammonium salt) | Staphylococcus aureus (MRSA) | Inhibition Zone | 16-14 mm | [7] |

| 2-chloro-5-nitrobenzoic acid derivative (methylethanolammonium salt) | Escherichia coli | Inhibition Zone | 17 mm | [7] |

Experimental Protocols

Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide Derivatives

A general two-step protocol for the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide derivatives, which are potential antimicrobial agents, is as follows:

-

Synthesis of 3-Nitrobenzamide (Precursor) :

-

3-nitrobenzoic acid is converted to 3-nitrobenzoyl chloride using thionyl chloride in an inert solvent like toluene or dichloromethane, often with heating.

-

The resulting 3-nitrobenzoyl chloride is then reacted with a source of ammonia, such as anhydrous ammonia gas or ammonium hydroxide, to form 3-nitrobenzamide. The crude product is typically purified by recrystallization.[5][8]

-

-

N-Acylation to form N-(2-chloroacetyl)-3-nitrobenzamide :

-

3-nitrobenzamide is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF) and cooled in an ice bath.

-

A suitable base, such as triethylamine or pyridine, is added to the solution.

-

Chloroacetyl chloride is added dropwise to the reaction mixture while maintaining a low temperature.

-

The reaction is stirred for several hours, and its progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated through a series of washes with dilute acid, water, and brine, followed by drying and removal of the solvent. The crude product can be further purified by recrystallization or column chromatography.[5][8]

-

Antimicrobial Susceptibility Testing (General Method)

The antimicrobial activity of synthesized compounds is often evaluated using methods like the tube dilution method.[1] In this method, serial dilutions of the test compounds are prepared in a liquid growth medium in test tubes. Each tube is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the tubes are examined for microbial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity